molecular formula C12H21N3O12S3 B12571130 1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 595544-79-9

1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-

Cat. No.: B12571130
CAS No.: 595544-79-9
M. Wt: 495.5 g/mol
InChI Key: OHOQHYRHZGKXBE-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-: is a complex organic compound that features a triazine ring substituted with three propanesulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.

    Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.

    Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triol: A simpler triazine derivative without the propanesulfonic acid groups.

    2,4,6-Tris(2-hydroxyethylamino)-1,3,5-triazine: Another triazine compound with different substituents.

Uniqueness

1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is unique due to the presence of three propanesulfonic acid groups, which impart distinct chemical and physical properties, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.

Properties

CAS No.

595544-79-9

Molecular Formula

C12H21N3O12S3

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid

InChI

InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

OHOQHYRHZGKXBE-UHFFFAOYSA-N

Canonical SMILES

C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O

Origin of Product

United States

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